molecular formula C7H4ClFO3 B12088730 3-Chloro-2-fluoro-4-hydroxybenzoic acid CAS No. 860296-15-7

3-Chloro-2-fluoro-4-hydroxybenzoic acid

Cat. No.: B12088730
CAS No.: 860296-15-7
M. Wt: 190.55 g/mol
InChI Key: DQHFMFNAWOVOLE-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H4ClFO3 It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and hydroxyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-4-hydroxybenzoic acid typically involves the halogenation of 4-hydroxybenzoic acid derivatives. One common method is the demethylation of 3-fluoro-4-methoxybenzoic acid, followed by chlorination. The reaction conditions often include the use of reagents such as N-bromosuccinimide (NBS) for bromination, followed by substitution reactions to introduce the chlorine and fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding quinones or reduced to form alcohol derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydroxide for nucleophilic substitution, and various oxidizing agents for oxidation reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce quinones.

Scientific Research Applications

3-Chloro-2-fluoro-4-hydroxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding and other interactions. These interactions can influence the compound’s biological activity and its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-fluoro-4-hydroxybenzoic acid is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the hydroxyl group provides distinct properties that can be leveraged in various applications.

Properties

CAS No.

860296-15-7

Molecular Formula

C7H4ClFO3

Molecular Weight

190.55 g/mol

IUPAC Name

3-chloro-2-fluoro-4-hydroxybenzoic acid

InChI

InChI=1S/C7H4ClFO3/c8-5-4(10)2-1-3(6(5)9)7(11)12/h1-2,10H,(H,11,12)

InChI Key

DQHFMFNAWOVOLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)Cl)O

Origin of Product

United States

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